BAY-598 R-isomer

Descripción general

Descripción

BAY-598 R-isomer is the R-isomer of BAY589 . It is a potent, peptide-competitive chemical probe for SMYD2 . It has a unique chemotype relative to the current SMYD2 chemical probe LLY-507 .

Molecular Structure Analysis

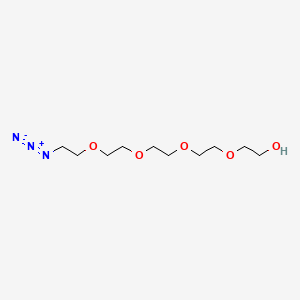

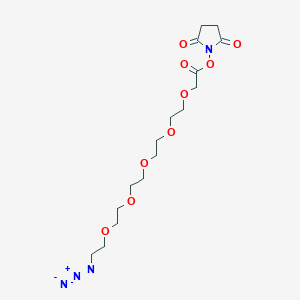

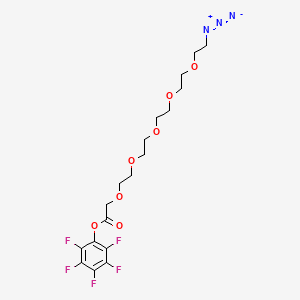

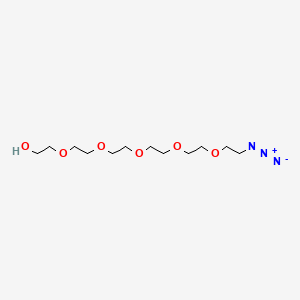

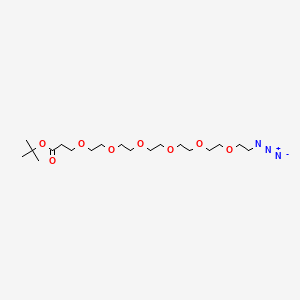

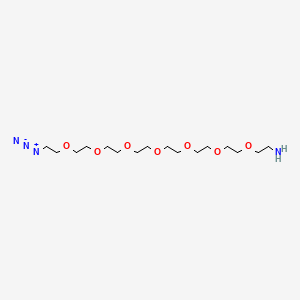

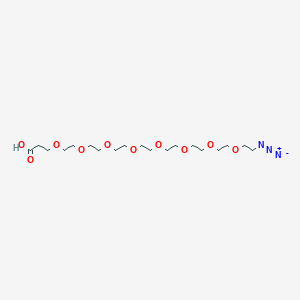

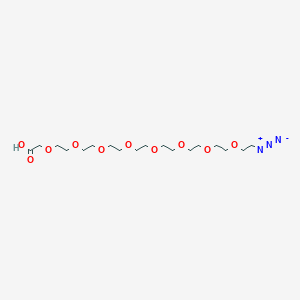

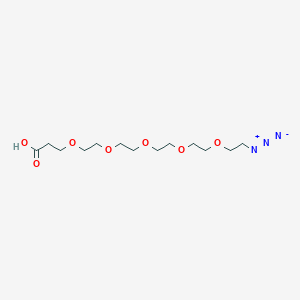

The molecular formula of BAY-598 R-isomer is C22H20Cl2F2N6O3 . The SMILES string representation isCCN(C(CO)=O)[C@H]1CN(/C(NC2=CC=CC(OC(F)F)=C2)=N/C#N)N=C1C3=CC(Cl)=C(Cl)C=C3 . Chemical Reactions Analysis

BAY-598 R-isomer is a potent, peptide-competitive chemical probe for SMYD2 . It inhibits in vitro methylation of p53K370 with IC50 = 27 nM and has more than 100-fold selectivity over other histone methyltransferases and other non-epigenetic targets .Physical And Chemical Properties Analysis

The molecular weight of BAY-598 R-isomer is 524.1 . It has a molecular formula of C22H20Cl2F2N6O3 . The MollogP is 3.881 and the PSA is 86.02 . It has 1 chiral centre, 11 rotatable bonds, 7 hydrogen bond acceptors, and 2 hydrogen bond donors .Aplicaciones Científicas De Investigación

Inhibition of SMYD2 Lysine Methyltransferase

“BAY-598 R-isomer” is a potent and selective competitive inhibitor of SMYD2 lysine methyltransferase . It displays >100-fold selectivity for SMYD2 over a panel of 32 other methyltransferases including SMYD3, SUV420H1, and SUV420H2 . This makes it a valuable tool in studying the role of SMYD2 in various biological processes.

Cancer Research

“BAY-598 R-isomer” enhances apoptotic responses to doxorubicin in cancer cell lines . This suggests that it could be used in combination with other drugs to enhance their effectiveness in treating cancer.

Study of p53K370me Levels

“BAY-598 R-isomer” decreases p53K370me levels in HEK293 cells . This indicates its potential use in studying the regulation of p53, a protein that plays a crucial role in preventing cancer.

Methylation in Tumor Cells

“BAY-598 R-isomer” reduces methylation in tumor cells in a mouse xenograft model . This suggests its potential application in studying the role of methylation in tumor development and progression.

Reference Compound

“BAY-598 R-isomer” is the R-isomer of BAY589 and is used as a reference compound . It can be used to compare the effects of different isomers of the same compound.

Protease-Activated Receptor 1 (PAR1) Research

“BAY-598 R-isomer” is selective for SMYD2 over protease-activated receptor 1 (PAR1) . This suggests its potential use in studying the role of PAR1 in various biological processes.

Mecanismo De Acción

Target of Action

The primary target of BAY-598 R-isomer is the protein lysine methyltransferase SMYD2 . SMYD2 is a member of the SMYD family of protein methyltransferases, which methylates both histone and non-histone proteins, including p53/TP53 and RB1 . It specifically methylates histone H3 ‘Lys-4’ (H3K4me) and dimethylates histone H3 ‘Lys-36’ (H3K36me2) .

Mode of Action

BAY-598 R-isomer acts as a protein-substrate competitive, SAM uncompetitive inhibitor of SMYD2 . It inhibits in vitro methylation of p53K370 with an IC50 of 27 nM and has more than 100-fold selectivity over other histone methyltransferases and other non-epigenetic targets .

Biochemical Pathways

The inhibition of SMYD2 by BAY-598 R-isomer affects the methylation of p53K370, leading to decreased DNA-binding activity and subsequent transcriptional regulation activity of p53/TP53 . This can have downstream effects on various biochemical pathways, including the JAK/STAT signaling pathway .

Pharmacokinetics

It is also recommended that the user determine free-drug exposure if dosing above 100 mg/kg (orally) to relate to the pharmacology profile .

Result of Action

The inhibition of SMYD2 by BAY-598 R-isomer leads to a decrease in p53K370 methylation levels . This can enhance apoptotic responses to doxorubicin in cancer cell lines and reduce methylation in tumor cells in a mouse xenograft model .

Action Environment

The action, efficacy, and stability of BAY-598 R-isomer can be influenced by environmental factors. For example, over the short term (48 h), the compound is chemically stable in standard conditions; racemisation has been observed in basic forcing conditions . Furthermore, the compound’s action can synergize with apatinib in patient-derived xenografts .

Safety and Hazards

Propiedades

IUPAC Name |

N-[(4R)-2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20Cl2F2N6O3/c1-2-31(19(34)11-33)18-10-32(30-20(18)13-6-7-16(23)17(24)8-13)22(28-12-27)29-14-4-3-5-15(9-14)35-21(25)26/h3-9,18,21,33H,2,10-11H2,1H3,(H,28,29)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTJIRVZJJGFTK-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN([C@@H]1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20Cl2F2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BAY-598 R-isomer | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide](/img/structure/B605865.png)